molecular formula C17H24N6 B6438102 N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549042-59-1

N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6438102
CAS No.: 2549042-59-1
M. Wt: 312.4 g/mol
InChI Key: LAWROJKNULNVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

    Substitution with Piperazine: The piperazine moiety is introduced via nucleophilic substitution, where 4-(pyridin-4-yl)methylpiperazine reacts with the pyrimidine core under basic conditions.

    Methylation: The final step involves methylation of the nitrogen atoms using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It is used in research to understand its interaction with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
  • N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Uniqueness

N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyridine and piperazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-14-12-16(21(2)3)20-17(19-14)23-10-8-22(9-11-23)13-15-4-6-18-7-5-15/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWROJKNULNVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=NC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.